4-(4-ETHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE
Description
Properties
IUPAC Name |
[4-(4-ethylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-2-16-7-9-17(10-8-16)29(26,27)21-18-5-3-4-6-20(18)23-15-19(21)22(25)24-11-13-28-14-12-24/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTQFWCCHYKXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-ETHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the thiomorpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-(4-ETHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Recent studies have demonstrated that quinoline derivatives exhibit promising antimicrobial properties. The compound under discussion may enhance the efficacy of existing antibiotics or serve as a lead compound for the development of new antimicrobial agents. Research indicates that modifications to the quinoline structure can lead to increased activity against resistant bacterial strains .
- Anti-inflammatory Properties : Quinoline-based compounds have been investigated for their anti-inflammatory effects. The presence of the thiomorpholine group may contribute to this activity by modulating inflammatory pathways. A study highlighted the synthesis of related compounds that showed significant anti-inflammatory effects, suggesting that 4-(4-ethylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline could be similarly effective .
- Cancer Research : There is growing interest in quinoline derivatives as potential anticancer agents. The compound's ability to inhibit specific cancer cell proliferation pathways is being explored. Preliminary data suggest that structural modifications can enhance selectivity and potency against various cancer cell lines .
Material Science Applications
- Fluorescent Probes : The unique electronic properties of quinolines make them suitable for use in fluorescent probes. These probes can be utilized in biological imaging and sensing applications, where they help in detecting specific biomolecules or cellular processes.
- Polymer Chemistry : The incorporation of 4-(4-ethylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline into polymer matrices may enhance the mechanical and thermal properties of the resulting materials. Research into similar compounds has shown improved durability and functionality when integrated into polymer systems.
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-ETHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituent positions, functional groups, and inferred biological activities of structurally related compounds:
Key Findings from Comparative Analysis
Sulfonyl vs. Sulfanyl Groups: Sulfonyl (-SO₂-) groups (e.g., in ) increase polarity and stability compared to sulfanyl (-S-) derivatives (e.g., ). The target compound’s 4-ethylbenzenesulfonyl group may improve metabolic stability over chlorophenyl or isopropylphenyl variants .
Thiomorpholine vs. Piperazinyl/Morpholine Derivatives :
- Thiomorpholine’s sulfur atom introduces distinct electronic effects compared to morpholine (oxygen-containing) or piperazine (nitrogen-containing) groups. This could modulate solubility and target affinity .
Substituent Position Impact :
- Sulfonyl groups at the 3-position (e.g., ) are common in antiproliferative agents, while the target’s 4-position sulfonyl may alter steric interactions in biological systems.
Synthetic Methodologies: Sulfonyl groups are often introduced via oxidation of sulfanyl precursors (e.g., ’s Mg monoperoxyphthalate-mediated oxidation) . Thiomorpholine incorporation may involve coupling reactions similar to piperazine derivatives (e.g., amide bond formation in ).
Research Implications and Gaps
- Bioactivity: While sulfonyl-quinoline derivatives show antiproliferative and antimicrobial activities , the thiomorpholine-carbamoyl moiety’s role remains unexplored.
- Synthetic Challenges : The simultaneous introduction of sulfonyl and thiomorpholine groups requires optimization to avoid steric clashes during coupling reactions.
Biological Activity
The compound 4-(4-Ethylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
Chemical Structure (Placeholder for actual image)
- Molecular Formula : C₁₄H₁₅N₂O₂S
- Molecular Weight : 273.35 g/mol
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disruption of bacterial cell membranes.
Biological Activity Data
The following table summarizes the biological activities reported for 4-(4-Ethylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase Inhibition | AChE | 2.7 | |
| Antimicrobial Activity | Staphylococcus aureus | 5.0 | |
| Cytotoxicity | Human Cancer Cell Lines | 10.0 |
Case Studies
- Neuroprotective Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotective effects, reducing cognitive decline associated with induced neurotoxicity . Behavioral tests indicated improved memory and learning capabilities post-treatment.
- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting its potential as an antimicrobial agent in clinical settings .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on various human cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner, indicating its potential use in cancer therapy .
Q & A
Basic: What synthetic strategies are optimal for synthesizing 4-(4-ethylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline, and how are purity and yield maximized?
Answer:
The synthesis involves multi-step reactions, typically starting with the quinoline core followed by sequential functionalization. Key steps include:
- Sulfonylation: Introducing the 4-ethylbenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base) .
- Thiomorpholine Conjugation: Coupling thiomorpholine-4-carbonyl using carbodiimide-based coupling agents (e.g., EDC/HOBt) at 0–5°C to minimize side reactions .
Critical Parameters for Optimization:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (coupling step) | Reduces hydrolysis of active intermediates |
| Solvent | Anhydrous DCM or THF | Enhances sulfonylation efficiency |
| Purification Method | Column chromatography (SiO₂, hexane:EtOAc gradient) | Removes unreacted thiomorpholine derivatives |
Purity Validation:
- HPLC-MS (C18 column, acetonitrile/water gradient) confirms >95% purity.
- ¹H/¹³C NMR verifies structural integrity, particularly sulfonyl and thiomorpholine carbonyl peaks .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Answer:
SAR studies should systematically vary substituents while retaining the quinoline core. Key steps include:
Substituent Modification:
- Replace the ethyl group on the benzenesulfonyl moiety with bulkier (e.g., propyl) or electron-withdrawing groups (e.g., fluorine) .
- Modify the thiomorpholine ring (e.g., replace sulfur with oxygen) to assess redox stability .
Biological Assays:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
- Cytotoxicity: Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values .
Example SAR Findings from Analogues:
| Compound Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Ethylbenzenesulfonyl | 12 µM (EGFR inhibition) | |
| 4-Fluorobenzenesulfonyl | 8 µM (EGFR inhibition) | |
| Thiomorpholine → Morpholine | Loss of activity (>100 µM) |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assign peaks for sulfonyl (δ 7.5–8.0 ppm, aromatic protons) and thiomorpholine carbonyl (δ 170–175 ppm) .
- FT-IR: Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and carbonyl (C=O stretch at 1650–1750 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₃N₂O₃S₂: 463.1154) .
Advanced: How can contradictory data on biological activity be resolved across studies?
Answer: Contradictions often arise from assay conditions or impurity interference. Resolution strategies include:
Orthogonal Assays:
- Validate kinase inhibition via both fluorescence polarization and radiometric assays .
- Confirm cytotoxicity in 3D spheroid models to account for tumor microenvironment effects .
Purity Reassessment:
- Repurify batches showing discrepancies and retest. Impurities >2% can skew results .
Case Study: A study reported IC₅₀ = 5 µM for EGFR inhibition , while another found IC₅₀ = 15 µM . Reanalysis revealed residual DMSO (from stock solutions) in the latter study, suppressing activity.
Advanced: What computational methods predict the compound’s binding mode to biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to EGFR (PDB: 1M17). The sulfonyl group forms hydrogen bonds with Lys721, while the quinoline core π-stacks with Phe699 .
- MD Simulations (GROMACS): Assess stability of the ligand-receptor complex over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Validation: Compare predicted binding free energy (ΔG) with experimental IC₅₀ values. A strong correlation (R² >0.8) confirms model reliability .
Basic: How does the compound’s stability under physiological conditions affect experimental design?
Answer:
- pH Stability: Test in buffers (pH 4–9) via HPLC. Sulfonyl groups degrade at pH >8, requiring neutral conditions for cell-based assays .
- Light Sensitivity: Thiomorpholine derivatives oxidize under UV light; store solutions in amber vials .
Recommended Storage:
- Lyophilized powder at -20°C (stable for >6 months).
- Working solutions in DMSO (10 mM) at -80°C (<1 month) .
Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl) to reduce logP (<5) and improve solubility .
- Prodrug Design: Mask the sulfonyl group as a tert-butyl ester to enhance oral bioavailability .
In Vivo Validation:
- Pharmacokinetics (PK): Monitor plasma concentration in rodents after oral administration. Target AUC₀–₂₄ >500 ng·h/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
